MC-GGFG-Exatecan

Description

Properties

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H51FN8O11/c1-3-49(68)31-19-36-45-29(24-58(36)47(66)30(31)25-69-48(49)67)44-33(14-13-28-26(2)32(50)20-34(56-45)43(28)44)54-40(62)23-53-46(65)35(18-27-10-6-4-7-11-27)55-39(61)22-52-38(60)21-51-37(59)12-8-5-9-17-57-41(63)15-16-42(57)64/h4,6-7,10-11,15-16,19-20,33,35,68H,3,5,8-9,12-14,17-18,21-25H2,1-2H3,(H,51,59)(H,52,60)(H,53,65)(H,54,62)(H,55,61)/t33-,35-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKFDUNPKACYAY-SODISJPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H51FN8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of MC-GGFG-Exatecan Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a paradigm-shifting class of targeted cancer therapeutics. This guide provides a detailed technical overview of the mechanism of action of ADCs utilizing the MC-GGFG-Exatecan drug-linker system. By leveraging a monoclonal antibody (MC) for specific tumor antigen targeting, a cathepsin-cleavable GGFG linker, and the potent topoisomerase I inhibitor exatecan, these ADCs offer a highly selective and powerful approach to cancer therapy. This document will delve into the molecular interactions, cellular processes, and cytotoxic effects that define the efficacy of this ADC platform, with a focus on well-characterized examples such as Trastuzumab deruxtecan (T-DXd) and Datopotamab deruxtecan (Dato-DXd).

Introduction to the this compound Platform

The this compound platform is a sophisticated system for the targeted delivery of a cytotoxic payload to cancer cells. It consists of three key components:

-

Monoclonal Antibody (MC): A highly specific antibody that recognizes and binds to a tumor-associated antigen on the surface of cancer cells. The choice of the monoclonal antibody determines the tumor type the ADC will target.

-

GGFG Linker: A tetrapeptide linker (Glycine-Glycine-Phenylalanine-Glycine) that connects the antibody to the cytotoxic payload. This linker is designed to be stable in the bloodstream, minimizing off-target toxicity, but is susceptible to cleavage by lysosomal proteases, such as cathepsins, which are abundant in the tumor microenvironment and within cancer cells.

-

Exatecan (DXd): A potent derivative of exatecan, a topoisomerase I inhibitor. Exatecan induces cancer cell death by stabilizing the complex between topoisomerase I and DNA, leading to DNA double-strand breaks and apoptosis.

The modularity of this platform allows for the development of ADCs against a variety of cancer targets by simply changing the monoclonal antibody component.

The Stepwise Mechanism of Action

The therapeutic effect of an this compound ADC is achieved through a sequence of carefully orchestrated events, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

Circulation and Tumor Targeting

Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component guides the ADC to the tumor site, where it binds with high affinity to its specific target antigen expressed on the surface of cancer cells. The stability of the GGFG linker in plasma is crucial during this phase to prevent premature release of the cytotoxic exatecan payload and minimize systemic toxicity.

Internalization and Lysosomal Trafficking

Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis. The resulting endosome traffics through the cell and fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome are key to the next step in the mechanism.

Linker Cleavage and Payload Release

Inside the lysosome, the GGFG linker is cleaved by proteases, with cathepsin L showing notable activity in this process.[1] This enzymatic cleavage releases the exatecan payload from the antibody.

Topoisomerase I Inhibition and Apoptosis

Once liberated, the membrane-permeable exatecan can diffuse from the lysosome into the cytoplasm and subsequently into the nucleus. In the nucleus, exatecan exerts its cytotoxic effect by inhibiting topoisomerase I. This enzyme is essential for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA covalent complex, exatecan prevents the re-ligation of single-strand breaks, which are then converted into lethal double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis).

The Bystander Effect

A significant feature of ADCs with a membrane-permeable payload like exatecan is the "bystander effect." After being released within the target cancer cell, some exatecan molecules can diffuse out of the cell and into the surrounding tumor microenvironment. These molecules can then be taken up by neighboring cancer cells, including those that may not express the target antigen, and induce apoptosis in them as well. This bystander killing mechanism enhances the overall anti-tumor efficacy of the ADC, particularly in heterogeneous tumors where antigen expression may be varied.

Quantitative Data Summary

The following tables summarize key quantitative data for two well-characterized ADCs that utilize the GGFG-exatecan derivative (DXd) linker-payload system: Trastuzumab deruxtecan (targeting HER2) and Datopotamab deruxtecan (targeting TROP2).

Table 1: Binding Affinity and Internalization

| ADC | Target Antigen | Binding Affinity (Kd) | Internalization Rate |

| Trastuzumab deruxtecan (T-DXd) | HER2 | High Affinity (sub-nM range) | Half-life of ~46 hours in N87 cells[2] |

| Datopotamab deruxtecan (Dato-DXd) | TROP2 | 0.74 nmol/L (to human TROP2)[3] | Average of 68.5% at 3 hours[3] |

Table 2: In Vitro Cytotoxicity (IC50 Values)

| ADC | Cell Line | Target Expression | IC50 Value |

| Trastuzumab deruxtecan (T-DXd) | Various Gastric Cancer Cell Lines | HER2-positive | Varies (sensitive in both high and non-expressing lines)[4] |

| Datopotamab deruxtecan (Dato-DXd) | ARK2 (Uterine Serous Carcinoma) | TROP2 3+ | 0.11 µg/mL[5][6] |

| ARK20 (Uterine Serous Carcinoma) | TROP2 3+ | 0.11 µg/mL[5][6] | |

| ARK7 (Uterine Serous Carcinoma) | TROP2 1+ | 80.38 µg/mL[5][6] | |

| ARK1 (Uterine Serous Carcinoma) | TROP2 negative | 18.49 µg/mL[5][6] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound ADCs.

Binding Affinity Measurement (Surface Plasmon Resonance - SPR)

-

Immobilization: The recombinant target antigen is immobilized on a sensor chip.

-

Binding: A series of concentrations of the ADC are flowed over the sensor chip.

-

Detection: The binding events are detected by measuring the change in the refractive index at the sensor surface.

-

Analysis: The association (kon) and dissociation (koff) rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon).

Internalization Assay (Flow Cytometry with pH-Sensitive Dye)

-

Labeling: The ADC is conjugated with a pH-sensitive dye (e.g., pHrodo) that fluoresces in the acidic environment of the lysosome.

-

Incubation: Target antigen-expressing cells are incubated with the fluorescently labeled ADC for various time points.

-

Quenching: A quenching agent is added to extinguish the fluorescence of the ADC that remains on the cell surface.

-

Analysis: The internalized ADC is quantified by measuring the intracellular fluorescence using a flow cytometer. The rate of internalization can be calculated from the time-course data. A detailed protocol for a similar internalization assay is described for Datopotamab deruxtecan.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines with varying levels of target antigen expression are seeded in 96-well plates.

-

Treatment: The cells are treated with a range of concentrations of the ADC for a defined period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the ADC that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Linker Cleavage Assay (Lysosomal Lysate Assay)

-

Lysate Preparation: Lysosomes are isolated from tumor cells and lysed to release their enzymatic content.

-

Incubation: The ADC is incubated with the lysosomal lysate at 37°C for different time points.

-

Analysis: The cleavage of the linker and the release of the exatecan payload are monitored over time using methods such as HPLC or mass spectrometry.

-

Kinetics: The rate of cleavage can be determined from the time-dependent increase in the free payload.

Bystander Effect Assay (Co-culture Assay)

-

Cell Labeling: Antigen-negative cells are labeled with a fluorescent marker (e.g., GFP).

-

Co-culture: The labeled antigen-negative cells are co-cultured with unlabeled antigen-positive cells at a defined ratio.

-

Treatment: The co-culture is treated with the ADC.

-

Analysis: The viability of the antigen-negative cell population is assessed by flow cytometry or fluorescence microscopy at different time points. A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes described in this guide.

References

- 1. iphasebiosci.com [iphasebiosci.com]

- 2. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Datopotamab Deruxtecan, a Novel TROP2-directed Antibody–drug Conjugate, Demonstrates Potent Antitumor Activity by Efficient Drug Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical Activity of Datopotamab Deruxtecan, an Antibody–Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2, in Uterine Serous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

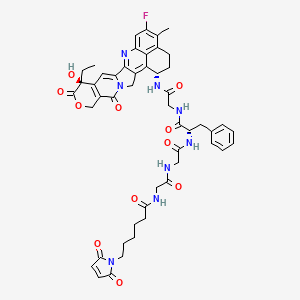

structure of MC-GGFG-Exatecan

An In-Depth Technical Guide to MC-GGFG-Exatecan: Structure, Mechanism, and Application in Antibody-Drug Conjugates For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal drug-linker construct extensively utilized in the development of next-generation Antibody-Drug Conjugates (ADCs). This molecule synergistically combines a highly potent cytotoxic agent, Exatecan, with a sophisticated, conditionally cleavable linker system designed for targeted tumor cell eradication. This technical guide provides a comprehensive analysis of its core structure, mechanism of action, and the experimental protocols essential for its evaluation. Quantitative data are systematically presented, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers in oncology and drug development.

Core Structure of this compound

This compound, also known as MC-GGFG-DX8951, is a drug-linker conjugate, not a standalone therapeutic, designed for covalent attachment to a monoclonal antibody (mAb).[1][2] Its architecture can be dissected into three fundamental components:

-

Maleimidocaproyl (MC) Spacer: This unit contains a maleimide group, which serves as the reactive handle for conjugation. It forms a stable thioether bond with free thiol groups, typically generated by reducing interchain disulfide bonds on a monoclonal antibody.[3]

-

GGFG Peptide Linker: A tetrapeptide sequence composed of Glycine-Glycine-Phenylalanine-Glycine. This linker is engineered to be stable in systemic circulation but susceptible to cleavage by specific proteases, such as cathepsins, which are highly expressed within the lysosomal compartments of tumor cells.[1][4]

-

Exatecan (DX-8951) Payload: A highly potent derivative of camptothecin, Exatecan is a topoisomerase I inhibitor.[1][2] By trapping the topoisomerase I-DNA covalent complex, it prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and the induction of apoptosis.[5] Exatecan has demonstrated significantly greater cytotoxic potency than other camptothecin analogs, such as SN-38 and DXd.[6]

Below is a diagram illustrating the modular composition of the this compound conjugate.

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of the this compound linker-drug and the pharmacokinetic profile of the free payload, Exatecan, are critical for ADC design and performance.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | MC-GGFG-DX8951 | [1][2] |

| CAS Number | 1600418-29-8 | [1] |

| Molecular Formula | C₄₉H₅₁FN₈O₁₁ | [7] |

| Molecular Weight | 946.97 g/mol | [7] |

| Appearance | Light yellow to yellow solid | [8] |

| Solubility | Soluble in DMSO | [8] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | [1] |

Table 2: Pharmacokinetic Parameters of Free Exatecan (Mesylate Salt)

| Parameter | Value | Condition | Reference(s) |

| Plasma Clearance | ~3 L/h | 24-hour continuous infusion in patients | [9] |

| Volume of Distribution (Vd) | ~40 L | 24-hour continuous infusion in patients | [9] |

| Terminal Elimination Half-life (t½) | ~14 hours | 24-hour continuous infusion in patients | [9] |

| Steady-State Concentration (Css) | 6.88 - 19.41 ng/mL | 21-day infusion at 0.15-0.30 mg/m²/day | [10] |

Mechanism of Action: From Systemic Circulation to DNA Damage

The therapeutic efficacy of an ADC armed with this compound relies on a multi-step, tumor-selective process.

-

Targeting & Binding: The mAb component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis, and trafficked into the endo-lysosomal pathway.

-

Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the GGFG peptide linker is cleaved by proteases, such as Cathepsin B.[1][4] This enzymatic action is the critical step that liberates the Exatecan payload from the mAb.

-

Payload Release & Action: Once freed, the lipophilic Exatecan payload can diffuse out of the lysosome and into the cytoplasm and nucleus. There, it inhibits Topoisomerase I, leading to irreversible DNA single-strand breaks, cell cycle arrest, and ultimately, apoptosis.[5]

-

Bystander Effect: A key advantage of using a membrane-permeable payload like Exatecan is its ability to diffuse out of the target cell and kill adjacent, antigen-negative tumor cells—a phenomenon known as the bystander effect.[11]

The diagram below outlines this targeted delivery and activation pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MC-GGFG-DX8951 | Drug-Linker Conjugates for ADC | TargetMol [targetmol.com]

- 3. This compound, 1600418-29-8 | BroadPharm [broadpharm.com]

- 4. MC-GGFG-DX8951 | inhibitor/agonist | CAS 1600418-29-8 | Buy MC-GGFG-DX8951 from Supplier InvivoChem [invivochem.com]

- 5. cellmosaic.com [cellmosaic.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. biocompare.com [biocompare.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of MC-GGFG-Exatecan

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-GGFG-Exatecan is a key component in the development of next-generation antibody-drug conjugates (ADCs). It comprises the potent topoisomerase I inhibitor, exatecan, linked via a protease-cleavable tetrapeptide linker (GGFG) to a maleimidocaproyl (MC) spacer for conjugation to a monoclonal antibody. Understanding the physicochemical properties of this drug-linker is paramount for the successful design, formulation, and clinical application of ADCs. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound and its payload, exatecan, supported by detailed experimental protocols and visual diagrams of relevant biological and synthetic pathways.

Introduction

Antibody-drug conjugates are a rapidly growing class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[] The efficacy and safety of an ADC are critically dependent on the properties of its three components: the monoclonal antibody, the cytotoxic payload, and the linker. This compound is a drug-linker construct where exatecan, a highly potent derivative of camptothecin, is conjugated to a linker system designed for stability in circulation and efficient cleavage within the tumor microenvironment.[2][3] This document details the essential physicochemical properties of this compound and its active payload, exatecan mesylate.

Physicochemical Properties

The physicochemical properties of this compound and its components are crucial for its biological activity, stability, and formulation. Key parameters are summarized in the tables below.

This compound

| Property | Value | Reference |

| Synonyms | MC-GGFG-DX8951 | [2] |

| Molecular Weight | 946.97 g/mol | [2] |

| Solubility (DMSO) | 50 mg/mL (52.80 mM) (requires ultrasonic) | [2] |

| Storage (Solution) | -80°C for 6 months; -20°C for 1 month | [2] |

Exatecan Mesylate (DX-8951f)

Exatecan is the cytotoxic payload of this compound. Its mesylate salt form, exatecan mesylate (also known as DX-8951f), is a water-soluble derivative.[4][5]

| Property | Value | Reference |

| Synonyms | DX-8951f | [6] |

| Molecular Formula | C₂₄H₂₂FN₃O₄ · CH₃SO₃H | [7] |

| Molecular Weight | 531.55 g/mol | [8] |

| Melting Point | >137°C (decomposition) | |

| Solubility (Water) | 10 mg/mL (18.81 mM) (requires ultrasonic and warming to 60°C) | [6] |

| Solubility (DMSO) | 7.41 mg/mL (13.94 mM) (requires ultrasonic) | [6] |

| Stability | Stable under recommended storage conditions (4°C, protected from light) | [9] |

| Storage (Solid) | ≥ 4 years at -20°C | [7] |

Signaling Pathway of Exatecan

Exatecan exerts its cytotoxic effect by inhibiting DNA topoisomerase I.[6] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[10] Inhibition of topoisomerase I by exatecan leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA single-strand breaks that are converted to double-strand breaks during DNA replication.[4] These DNA lesions trigger a cascade of cellular responses, ultimately leading to programmed cell death, or apoptosis.[11][12]

Caption: Topoisomerase I inhibitor-induced apoptosis pathway.

Experimental Protocols

Determination of Solubility

Objective: To determine the solubility of this compound and exatecan mesylate in various solvents.

Materials:

-

This compound powder

-

Exatecan mesylate powder

-

Solvents: Dimethyl sulfoxide (DMSO), Water (deionized), Ethanol, Phosphate-buffered saline (PBS) at various pH values (e.g., 5.5, 6.5, 7.4)

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Protocol:

-

Prepare a series of saturated solutions by adding an excess amount of the compound to a known volume of each solvent in separate vials.

-

Vortex the vials vigorously for 2 minutes and then incubate at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant from each vial.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

The solubility is expressed in mg/mL or mM.

Assessment of Plasma Stability

Objective: To evaluate the stability of the this compound linker in plasma.

Materials:

-

This compound

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Protein precipitation solution (e.g., acetonitrile with an internal standard)

-

Centrifuge

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Spike the stock solution into pre-warmed plasma at 37°C to achieve a final concentration relevant for preclinical or clinical studies.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

-

Immediately stop the reaction by adding the protein precipitation solution.

-

Vortex the sample and centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS to quantify the amount of intact this compound and any released exatecan.

-

The stability is typically reported as the percentage of the intact compound remaining over time.[13][14]

Determination of Lipophilicity (LogP/LogD)

Objective: To determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) of exatecan.

Materials:

-

Exatecan mesylate

-

n-Octanol (pre-saturated with water or buffer)

-

Water or buffer of a specific pH (pre-saturated with n-octanol)

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

Protocol (Shake-flask method):

-

Prepare a stock solution of exatecan in a suitable solvent.

-

Add a small volume of the stock solution to a vial containing a known volume of the aqueous phase (water for LogP, buffer for LogD).

-

Add an equal volume of n-octanol to the vial.

-

Vortex the vial vigorously for several minutes to ensure thorough mixing and partitioning.

-

Allow the two phases to separate by gravity or centrifugation.

-

Carefully sample both the aqueous and organic phases.

-

Determine the concentration of exatecan in each phase using HPLC.

-

The LogP or LogD value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[15]

Experimental and Synthetic Workflows

ADC Mechanism of Action: Intracellular Drug Release

The following diagram illustrates the general mechanism of action for an ADC utilizing a cleavable linker like this compound.

Caption: General workflow of ADC action and intracellular drug release.[][16]

Synthesis of Exatecan Mesylate

The synthesis of exatecan mesylate involves a multi-step chemical process. A simplified overview of a key step is presented below.

Caption: Simplified workflow for the synthesis of Exatecan Mesylate.[4]

Conclusion

The physicochemical properties of this compound are integral to its function as a linker-drug for ADCs. Its solubility, stability, and the characteristics of its exatecan payload directly impact the manufacturing, formulation, and in vivo performance of the resulting therapeutic. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of these critical parameters, facilitating the development of safe and effective antibody-drug conjugates for cancer therapy.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. Introduction to Antibody-Drug Conjugates – Creative Biolabs Blog [creative-biolabs.com]

- 4. Exatecan mesylate | 169869-90-3 [chemicalbook.com]

- 5. Exatecan mesylate dihydrate (DX-8951 mesylate dihydrate) | ADC Cytotoxin | 197720-53-9 | Invivochem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Exatecan Mesylate | Topoisomerase | TargetMol [targetmol.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Calculated Log D is Inversely Correlated with Select Camptothecin Clearance and Efficacy in Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

The GGFG Peptide Linker: A Lynchpin in Modern Antibody-Drug Conjugates

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide has emerged as a critical component in the design of modern antibody-drug conjugates (ADCs), a class of targeted therapeutics revolutionizing oncology. This linker, which connects a potent cytotoxic payload to a monoclonal antibody, is engineered to be stable in systemic circulation and efficiently cleaved within the tumor microenvironment, thereby ensuring targeted drug delivery and minimizing off-target toxicity. This technical guide provides a comprehensive overview of the GGFG linker's role, mechanism of action, and the experimental protocols used for its characterization.

Core Principles of the GGFG Linker

The GGFG linker is a protease-cleavable linker, primarily designed to be a substrate for lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells. Its design philosophy centers on achieving a delicate balance: maintaining stability in the bloodstream to prevent premature drug release, while enabling rapid and efficient cleavage once the ADC is internalized into the target cancer cell.

Mechanism of Action

The journey of a GGFG-linked ADC from administration to therapeutic action involves several key steps:

-

Circulation and Tumor Targeting: The ADC circulates in the bloodstream, with the monoclonal antibody component guiding it to tumor cells that express the target antigen. The stability of the GGFG linker during this phase is paramount to prevent systemic toxicity.

-

Internalization: Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.

-

Intracellular Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway. This involves maturation from early endosomes to late endosomes and finally fusion with lysosomes.

-

Lysosomal Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the GGFG linker is cleaved by proteases, primarily cathepsin B and cathepsin L. Cathepsin L has been reported to be more efficient in cleaving the GGFG linker than cathepsin B.

-

Payload Release and Action: Cleavage of the linker releases the cytotoxic payload into the cytoplasm of the cancer cell. The released payload can then exert its cell-killing effect, for instance, by inhibiting topoisomerase I, as is the case with deruxtecan (DXd), the payload in trastuzumab deruxtecan (Enhertu®).

-

Bystander Effect: A key advantage of ADCs with cleavable linkers like GGFG is the potential for a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells, thus enhancing the overall anti-tumor efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of GGFG-linked ADCs.

Table 1: Plasma Stability of Trastuzumab Deruxtecan (T-DXd)

| Species | Incubation Time | Payload Release (%) | Reference |

| Human | 21 days | 2.1 | [1] |

Table 2: In Vivo Tumor Accumulation of HER2-Targeted ADCs in Mouse Xenograft Models

| ADC | Tumor Model | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Reference |

| ¹²⁵I-ADC | Prostate Cancer | 24 | 4.9 ± 0.3 | [2] |

| ¹¹¹In-ADC | Prostate Cancer | 24 | 15 ± 2 | [2] |

| ¹²⁵I-ADC | Prostate Cancer | 72 | 3.4 ± 0.8 | [2] |

| ¹¹¹In-ADC | Prostate Cancer | 72 | 27 ± 6 | [2] |

| IgG | LNCaP | 48 | 24.1 | [3] |

| Miniantibody | LNCaP | 48 | 14.2 | [3] |

| Diabody | LNCaP | 3 | 3.7 | [3] |

| VH1-HLE-AF680 | Prostate Cancer | N/A | ~30 | [4] |

| VH2-VH1-AF680 | Prostate Cancer | N/A | ~7 | [4] |

| [⁶⁴Cu]Cu-NOTA-Trast | HER2+ Tumor | N/A | 28.9 ± 3.8 | [5] |

%ID/g: Percentage of Injected Dose per gram of tissue.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and evaluation of GGFG-linked ADCs.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the GGFG Linker

This protocol outlines the manual Fmoc-based solid-phase synthesis of the GGFG peptide.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Phe-OH

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine solution (20% in DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for each amino acid - Phe, Gly, Gly):

-

Dissolve Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

Perform a Kaiser test to confirm complete coupling.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Conjugation of Maleimide-GGFG Linker to Trastuzumab

This protocol describes the conjugation of a pre-synthesized maleimide-functionalized GGFG-payload linker to the antibody trastuzumab.

Materials:

-

Trastuzumab

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-GGFG-payload linker

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sephadex G-25 column

Procedure:

-

Antibody Reduction:

-

Dissolve trastuzumab in PBS.

-

Add a 10-fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

-

Buffer Exchange: Remove excess TCEP by buffer exchange into PBS, pH 7.4 using a Sephadex G-25 column.

-

Conjugation:

-

Dissolve the maleimide-GGFG-payload linker in a suitable organic solvent (e.g., DMSO).

-

Add the linker solution to the reduced antibody at a molar ratio of approximately 5-10 fold excess of linker to antibody.

-

Incubate the reaction mixture at 4°C overnight with gentle stirring.

-

-

Purification: Remove unreacted linker and aggregated ADC by size-exclusion chromatography (SEC).

-

Characterization: Characterize the resulting ADC for drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or reverse-phase HPLC.

Protocol 3: Cathepsin B Cleavage Assay

This assay evaluates the enzymatic cleavage of the GGFG linker in an ADC by cathepsin B.

Materials:

-

GGFG-linked ADC

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 2 mM EDTA, pH 5.5)

-

Quenching solution (e.g., acetonitrile with 0.1% formic acid)

-

HPLC-MS system

Procedure:

-

Enzyme Activation: Pre-activate Cathepsin B in the assay buffer according to the manufacturer's instructions.

-

Cleavage Reaction:

-

Incubate the GGFG-linked ADC at a final concentration of 1 mg/mL in the assay buffer.

-

Initiate the reaction by adding the activated Cathepsin B to a final concentration of 1 µM.

-

Incubate the reaction mixture at 37°C.

-

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding an equal volume of the quenching solution.

-

Analysis:

-

Analyze the samples by HPLC-MS to separate and quantify the intact ADC, cleaved antibody, and released payload.

-

Use a suitable C4 or C18 reverse-phase column with a gradient of acetonitrile in water (both with 0.1% formic acid).

-

Monitor the species by UV absorbance at 280 nm and by mass spectrometry.

-

-

Data Analysis: Calculate the percentage of ADC cleavage at each time point by comparing the peak areas of the intact ADC and the cleaved antibody.

Protocol 4: In Vitro Bystander Cytotoxicity Assay (Co-culture Method)

This assay assesses the ability of a GGFG-linked ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

-

Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-targeted ADC)

-

Antigen-negative cancer cell line expressing a fluorescent protein (e.g., MCF7-GFP)

-

Cell culture medium and supplements

-

GGFG-linked ADC

-

96-well plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding:

-

Seed a mixture of antigen-positive and antigen-negative (fluorescent) cells in a 96-well plate at a defined ratio (e.g., 1:1).

-

Include control wells with only antigen-negative cells.

-

-

ADC Treatment:

-

After 24 hours, treat the cells with serial dilutions of the GGFG-linked ADC.

-

Include untreated control wells.

-

-

Incubation: Incubate the plates for 72-96 hours.

-

Imaging and Analysis:

-

At the end of the incubation period, acquire images of the wells using a fluorescence microscope.

-

Quantify the number of viable fluorescent (antigen-negative) cells in each well.

-

-

Data Analysis:

-

Calculate the percentage of viable antigen-negative cells in the co-culture wells relative to the untreated co-culture control.

-

Compare the viability of antigen-negative cells in the co-culture to those in the monoculture (antigen-negative cells only) treated with the same ADC concentrations to determine the extent of the bystander effect.

-

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved with GGFG-linked ADCs.

Caption: Mechanism of action of a GGFG-linked ADC.

Caption: Workflow for a cathepsin cleavage assay.

Conclusion

The GGFG peptide linker represents a significant advancement in ADC technology, enabling the development of highly effective and safer cancer therapies. Its well-characterized mechanism of action, combined with robust experimental methods for its evaluation, provides a solid foundation for the continued development of next-generation ADCs. This technical guide serves as a resource for researchers and drug developers, offering insights into the core principles and practical methodologies for working with this important class of linkers. Further research into the nuances of GGFG cleavage by different cathepsins and its performance with a wider range of payloads will undoubtedly continue to refine and optimize the design of future ADCs.

References

- 1. researchgate.net [researchgate.net]

- 2. Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

Protease-Cleavable Linkers in Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of protease-cleavable linkers, a critical component in the design of targeted drug delivery systems. By harnessing the dysregulated activity of proteases in various disease states, particularly in cancer, these linkers enable the selective release of therapeutic payloads at the site of action, thereby enhancing efficacy and minimizing off-target toxicity. This document delves into the core principles of their design, mechanism of action, and the experimental methodologies used for their evaluation.

Introduction to Protease-Cleavable Linkers

Protease-cleavable linkers are short peptide sequences incorporated into a drug conjugate, such as an antibody-drug conjugate (ADC), that are designed to be stable in systemic circulation but are selectively hydrolyzed by proteases that are overexpressed in the target tissue or within the target cells. This targeted release mechanism is a cornerstone of modern targeted therapy, allowing for the delivery of highly potent cytotoxic agents directly to cancer cells while sparing healthy tissues.

The design of an effective protease-cleavable linker involves a delicate balance of properties. It must be sufficiently stable in the bloodstream to prevent premature drug release, yet susceptible to rapid cleavage by the target protease upon reaching the desired microenvironment, such as the tumor microenvironment or the lysosomal compartment of a cancer cell.

Types of Protease-Cleavable Linkers and Their Target Proteases

A variety of proteases have been exploited for targeted drug delivery, each with distinct expression patterns and substrate specificities. The choice of protease and corresponding cleavable peptide sequence is a critical consideration in the design of the drug conjugate.

Cathepsin-Cleavable Linkers

Cathepsins are a family of proteases that are highly active in the acidic environment of lysosomes. Several cathepsins, particularly Cathepsin B, are overexpressed in a variety of cancers. This has made them an attractive target for ADC development.

-

Valine-Citrulline (Val-Cit): The most well-established and widely used cathepsin-cleavable linker is the dipeptide sequence Val-Cit. It is a key component in the FDA-approved ADC, Adcetris® (brentuximab vedotin). The Val-Cit linker is typically followed by a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which, upon cleavage of the peptide bond, spontaneously releases the payload.

Legumain-Cleavable Linkers

Legumain, an asparaginyl endopeptidase, is another lysosomal protease that is overexpressed in many solid tumors and is involved in tumor invasion and metastasis. It exhibits a high degree of specificity for cleavage after asparagine residues.

-

Asparagine (Asn)-Containing Linkers: Linkers containing asparagine at the P1 position have been developed to be selectively cleaved by legumain. These linkers have shown promise as alternatives to Val-Cit, potentially offering improved stability and different cleavage kinetics.

Matrix Metalloproteinase (MMP)-Cleavable Linkers

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM). Their overexpression in the tumor microenvironment is associated with tumor growth, invasion, and metastasis. This makes them excellent targets for extracellular cleavage of drug conjugates.

-

MMP-Specific Peptide Sequences: Various peptide sequences that are substrates for MMPs, such as MMP-2 and MMP-9, have been incorporated into drug delivery systems. These linkers enable the release of the therapeutic agent in the tumor stroma, which can be particularly advantageous for targeting solid tumors.

Caspase-Cleavable Linkers

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death). Caspase-3 is a key executioner caspase that is activated during apoptosis.

-

DEVD (Asp-Glu-Val-Asp) Sequence: The tetrapeptide sequence DEVD is a specific substrate for caspase-3. Linkers containing the DEVD motif can be incorporated into drug conjugates designed to be activated in apoptotic cells, creating a triggered-release system that can amplify the therapeutic effect.

Urokinase Plasminogen Activator (uPA)-Cleavable Linkers

Urokinase plasminogen activator (uPA) is a serine protease that is overexpressed in many cancers and is involved in the activation of plasminogen to plasmin, a broad-spectrum protease that degrades the ECM.

-

uPA-Specific Substrates: Peptide sequences that are selectively cleaved by uPA have been developed for targeted drug delivery. These linkers can release the drug in the tumor microenvironment where uPA activity is elevated.

Quantitative Data on Linker Performance

The performance of a protease-cleavable linker is evaluated based on its cleavage kinetics by the target protease and its stability in plasma. The following tables summarize available quantitative data for different linker types.

Table 1: Kinetic Parameters of Protease-Cleavable Linkers

| Linker/Substrate | Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Z-AAN-ACC | Legumain | - | - | 36,100 | |

| Z-AAD-ACC | Legumain | - | - | 1,600 | |

| KPAGLLGC-CONH₂ | MMP-9 | - | - | 24,000 | |

| KAGLLC-CONH₂ | MMP-9 | - | - | 440 | |

| Ac-GTGR-pNA | uPA | 62 | 4.58 | 74,300 | |

| Ac-DEVD-AMC | Caspase-3 | - | - | - | |

| KcapQ647 | Caspase-3 | 2,404 (nM) | 1,046,000 (FU min⁻¹µM⁻¹) | 435 ((FU min⁻¹µM⁻¹)/nM) |

Note: Direct comparison of kcat/Km values across different studies should be done with caution due to variations in experimental conditions and substrate formats.

Table 2: Comparative Plasma Stability of ADC Linkers

| Linker Type | ADC | Species | Stability (% intact ADC after 144h) | Reference(s) |

| Val-Cit-PABC | Trastuzumab-vc-MMAE | Human | High (minimal degradation) | |

| Val-Cit-PABC | Trastuzumab-vc-MMAE | Mouse | ~75% drug release | |

| OHPAS linker | ITC6103RO | Human (IgG depleted) | Stable | |

| OHPAS linker | ITC6103RO | Mouse | Stable | |

| Val-Cit-PABC | ITC6104RO | Human (IgG depleted) | Stable | |

| Val-Cit-PABC | ITC6104RO | Mouse | Unstable | |

| VCit | ADC 3a | Human | >95% | |

| VCit | ADC 3a | Mouse | <5% | |

| EVCit | ADC 3c | Mouse | >95% |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of protease-cleavable linkers.

Synthesis of a Val-Cit-PABC Linker

Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Val-Cit-PABC-PNP:

This protocol describes a general approach to the synthesis of a common Val-Cit-PABC linker precursor.

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF. Monitor the deprotection using a colorimetric test (e.g., chloranil test).

-

First Amino Acid Coupling (Citrulline): Couple Fmoc-Cit-OH to the deprotected resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in DMF. Allow the reaction to proceed for a few hours and confirm completion with a Kaiser test.

-

Fmoc Deprotection: Repeat the Fmoc deprotection step to expose the N-terminal amine of the citrulline residue.

-

Second Amino Acid Coupling (Valine): Couple Fmoc-Val-OH to the citrulline-functionalized resin using the same coupling procedure as in step 3.

-

PABC Spacer Attachment: After deprotecting the Fmoc group from valine, couple the PABC moiety. This is typically done using a pre-activated PABC derivative, such as p-nitrophenyl 4-(Fmoc-aminomethyl)phenyl carbonate.

-

Cleavage from Resin: Cleave the completed linker from the resin using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).

-

Purification: Purify the crude linker by reversed-phase high-performance liquid chromatography (RP-HPLC).

Protease Cleavage Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the kinetics of protease-mediated linker cleavage.

-

Substrate Design: Synthesize a peptide substrate containing the protease cleavage site flanked by a FRET donor (e.g., a fluorophore like CyPet) and a FRET acceptor (e.g., a quencher like YPet).

-

Reaction Setup: In a microplate, prepare reaction mixtures containing the FRET substrate at various concentrations in an appropriate assay buffer.

-

Enzyme Addition: Initiate the reaction by adding a known concentration of the target protease to each well.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity of the donor and acceptor at their respective emission wavelengths using a fluorescence plate reader. As the protease cleaves the linker, the distance between the donor and acceptor increases, leading to a decrease in FRET and an increase in donor fluorescence.

-

Data Analysis: Calculate the initial reaction velocities from the change in fluorescence over time. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and kcat.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of an MTT assay to determine the half-maximal inhibitory concentration (IC50) of an ADC.

-

Cell Seeding: Plate target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period of time, typically 72-96 hours, to allow the ADC to exert its cytotoxic effect.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the percent viability against the ADC concentration and use a non-linear regression analysis to determine the IC50 value.

Plasma Stability Assay (LC-MS/MS)

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to assess the stability of an ADC in plasma.

-

Incubation: Incubate the ADC at a known concentration in plasma (e.g., human, mouse) at 37°C.

-

Time Points: At various time points (e.g., 0, 24, 48, 72, 96, 144 hours), collect aliquots of the plasma-ADC mixture.

-

Sample Preparation: Precipitate the plasma proteins using an organic solvent (e.g., acetonitrile) to release the payload that may have been prematurely cleaved from the ADC. Centrifuge the samples and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of free payload. A standard curve of the payload is used for quantification.

-

Data Analysis: Plot the concentration of the released payload over time to determine the rate of linker cleavage in plasma. The percentage of intact ADC remaining at each time point can also be calculated.

In Vivo Efficacy Study (Xenograft Mouse Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of an ADC in a tumor xenograft model.

-

Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the ADC, a control antibody, or a vehicle solution to the respective groups, typically via intravenous injection.

-

Tumor Volume Measurement: Measure the tumor volume at regular intervals using calipers.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: The study is typically concluded when the tumors in the control group reach a maximum allowable size or after a predetermined period.

-

Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the ADC. Statistical analysis is performed to determine the significance of the observed differences.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate important signaling pathways, experimental workflows, and logical relationships relevant to protease-cleavable linkers.

Caption: General mechanism of action for an antibody-drug conjugate (ADC) with a protease-cleavable linker.

Caption: A typical experimental workflow for the development and evaluation of ADCs with protease-cleavable linkers.

Caption: Simplified schematic of the extrinsic and intrinsic apoptosis pathways, highlighting the central role of caspase-3.

Caption: The urokinase plasminogen activator (uPA) system and its role in extracellular matrix degradation.

Caption: The role of Matrix Metalloproteinases (MMPs) in remodeling the tumor microenvironment.

Conclusion

Protease-cleavable linkers are a versatile and powerful tool in the development of targeted therapies. A thorough understanding of their design principles, the biology of the target proteases, and the rigorous experimental evaluation of their performance is essential for the successful translation of these complex molecules into effective clinical candidates. This guide provides a foundational resource for researchers and developers in this exciting and rapidly evolving field.

An In-depth Technical Guide to the Synthesis and Characterization of MC-GGFG-Exatecan

This technical guide provides a comprehensive overview of the synthesis and characterization of MC-GGFG-Exatecan, a pivotal drug-linker used in the development of Antibody-Drug Conjugates (ADCs). Designed for researchers, scientists, and professionals in the field of drug development, this document details the chemical structure, synthesis protocols, characterization methodologies, and the mechanism of action of this potent anti-cancer agent.

Introduction to this compound

This compound is a drug-linker conjugate that combines a cytotoxic payload, Exatecan, with a cleavable linker system designed for targeted delivery to cancer cells via an antibody.[1][2] The conjugate consists of three key components:

-

MC (Maleimidocaproyl): A maleimide-containing group that serves as a reactive handle for conjugation to thiol groups present in the cysteine residues of monoclonal antibodies.[3]

-

GGFG (Gly-Gly-Phe-Gly): A tetrapeptide linker that is designed to be stable in the bloodstream but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[2][4] This enzymatic cleavage ensures the selective release of the cytotoxic payload within the target cancer cells.

-

Exatecan (DX-8951): A potent, semi-synthetic, and water-soluble derivative of camptothecin.[5] It functions as a topoisomerase I inhibitor, a critical enzyme involved in DNA replication and transcription.[6][7][8] By stabilizing the topoisomerase I-DNA complex, Exatecan induces DNA strand breaks, leading to apoptotic cell death in rapidly dividing cancer cells.[5][7]

The strategic combination of these components allows for the creation of ADCs with a favorable therapeutic window, maximizing efficacy against tumor cells while minimizing systemic toxicity.[9]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the MC-GGFG linker followed by its conjugation to the exatecan payload. While specific, proprietary synthesis protocols may vary, a general and representative synthetic scheme is outlined below.

Synthesis of the MC-GGFG-OH Linker

The synthesis of the tetrapeptide linker with the maleimide group typically involves solid-phase or solution-phase peptide synthesis followed by the introduction of the maleimidocaproyl group.

Experimental Protocol:

-

Peptide Synthesis: The tetrapeptide Gly-Gly-Phe-Gly is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The synthesis starts with a resin-bound glycine, and subsequent amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH) are sequentially coupled using a carbodiimide activation agent such as DIC (N,N'-Diisopropylcarbodiimide) and an additive like HOBt (Hydroxybenzotriazole) in a suitable solvent like DMF (Dimethylformamide).

-

Introduction of the Maleimidocaproyl Group: Following the synthesis of the tetrapeptide, the N-terminal Fmoc protecting group is removed, and 6-maleimidohexanoic acid is coupled to the free amine of the N-terminal glycine. This reaction is typically carried out using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in DMF.

-

Cleavage and Purification: The resulting MC-GGFG is cleaved from the resin using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water. The crude product is then precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final MC-GGFG-OH linker.

Conjugation of MC-GGFG-OH to Exatecan

The final step is the conjugation of the purified MC-GGFG-OH linker to the primary amine of exatecan.

Experimental Protocol:

-

Activation of the Linker: The carboxylic acid of MC-GGFG-OH is activated to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. This is achieved by reacting MC-GGFG-OH with a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS in an anhydrous aprotic solvent like DMF or DMSO.

-

Coupling to Exatecan: Exatecan is dissolved in a suitable solvent (e.g., DMSO) and added to the activated linker solution. The reaction is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by LC-MS.

-

Purification of this compound: Upon completion of the reaction, the crude product is purified by RP-HPLC to remove any unreacted starting materials and byproducts. The fractions containing the desired product are collected, and the solvent is removed under vacuum to yield the final this compound as a solid.

Synthesis Workflow Diagram

Characterization of this compound

Thorough characterization of this compound is crucial to ensure its identity, purity, and stability prior to its use in ADC manufacturing. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Quantitative Data Summary

| Parameter | Method | Expected Result |

| Identity | LC-MS (ESI+) | Expected [M+H]⁺ at m/z corresponding to the calculated molecular weight. |

| Purity | RP-HPLC (UV) | ≥95% (as determined by peak area integration) |

| Appearance | Visual | White to off-white solid |

| Solubility | - | Soluble in DMSO and DMF |

Experimental Protocols for Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Purpose: To determine the purity of the final compound and to separate it from any impurities or unreacted starting materials.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20-30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength relevant to the chromophores in the molecule (e.g., 254 nm or 280 nm).

-

Data Analysis: The purity is calculated based on the relative peak area of the main product peak compared to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Purpose: To confirm the molecular weight of the synthesized this compound.

-

Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions: Similar to the RP-HPLC method described above, but often with a faster gradient.

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A range appropriate to detect the expected molecular ion (e.g., m/z 500-1500).

-

-

Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound.

Characterization Workflow Diagram

Mechanism of Action and Signaling Pathway

The therapeutic efficacy of an ADC containing this compound is initiated by the binding of the antibody to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC, typically through receptor-mediated endocytosis.

Once inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the GGFG linker. This releases the exatecan payload into the cytoplasm.

Exatecan then diffuses into the nucleus where it exerts its cytotoxic effect by inhibiting topoisomerase I. This inhibition leads to the accumulation of single-strand DNA breaks, which are converted into double-strand breaks during DNA replication. The resulting DNA damage triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

Signaling Pathway Diagram

Conclusion

This compound is a sophisticated and highly effective drug-linker for the development of next-generation ADCs. Its design incorporates a stable yet cleavable linker system that ensures targeted delivery and release of the potent topoisomerase I inhibitor, exatecan. The synthesis and characterization of this molecule require precise chemical methodologies and rigorous analytical techniques to ensure its quality and suitability for clinical development. This guide provides a foundational understanding of these processes for professionals engaged in the advancement of targeted cancer therapies.

References

- 1. Mc-Gly-Gly-Phe-Gly-PAB-OH | TargetMol [targetmol.com]

- 2. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mc-GGFG-OH | ADC Linker | CAS 2413428-36-9 | Buy Mc-GGFG-OH from Supplier InvivoChem [invivochem.com]

- 9. chemrxiv.org [chemrxiv.org]

In Vitro Stability of MC-GGFG-Exatecan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of the MC-GGFG-Exatecan drug-linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). While direct quantitative stability data for the standalone this compound molecule is not extensively available in the public domain, this document synthesizes information from studies on ADCs incorporating this linker to infer its stability profile. Furthermore, detailed experimental protocols for assessing the stability of such drug-linkers are provided, alongside visualizations of key experimental workflows.

Introduction to this compound

This compound is a drug-linker conjugate designed for use in ADCs. It comprises three key components:

-

MC (Maleimidocaproyl): A linker that enables covalent attachment to cysteine residues on an antibody.

-

GGFG (Gly-Gly-Phe-Gly): A tetrapeptide sequence that is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.

-

Exatecan: A potent topoisomerase I inhibitor that serves as the cytotoxic payload.

The stability of this linker is paramount to the efficacy and safety of the resulting ADC. Premature cleavage in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can diminish therapeutic efficacy.

In Vitro Stability Data Summary

The following tables summarize the stability of Antibody-Drug Conjugates (ADCs) that utilize exatecan-based drug-linkers, including those with similar peptide linkers, in various in vitro environments. This data provides an indirect measure of the stability of the MC-GGFG linker once conjugated to a larger molecule.

Table 1: Stability of Exatecan-Based ADCs in Serum/Plasma

| Antibody-Drug Conjugate (ADC) | Matrix | Incubation Time | Stability Metric | Result | Reference |

| Trastuzumab-Exatecan-PSAR10 | Rat Plasma | 7 days | No premature glucuronide-cleavage or maleimide deconjugation observed | Stable | [1] |

| IgG(8)-EXA (with l-Ala-l-Ala linker) | Mouse Serum | 8 days | DAR Loss | 1.8% | [2] |

| IgG(8)-EXA (with l-Ala-l-Ala linker) | Human Serum | 8 days | DAR Loss | 1.3% | [2] |

| T-DXd (Trastuzumab deruxtecan) | Mouse Serum | 8 days | DAR Loss | 13% | [2] |

| T-DXd (Trastuzumab deruxtecan) | Human Serum | 8 days | DAR Loss | 11.8% | [2] |

| Trastuzumab-LP5 (phosphonamidate linker) | Human Serum | 7 days | DAR | Maintained at ~8 | [3][4] |

| Enhertu (T-DXd) | Human Serum | 7 days | DAR | Reduced to ~5 | [3][4] |

Table 2: Enzymatic Cleavage of Peptide Linkers

| Peptide Linker | Enzyme | Observation | Reference |

| GGFG | Lysosomal Enzymes (presumed Cathepsins) | Selectively cleaved to release drug in tumor tissue. | [5] |

| GPLG | Cathepsin B | Faster cleavage within the first 30 minutes compared to GFLG, VCit, and VA. | [6] |

| Val-Cit (VC) | Cathepsin B | Commonly used and effective cleavable linker. | [] |

Key Signaling Pathways and Mechanisms of Action

The this compound drug-linker is designed to be stable in circulation and release its cytotoxic payload, exatecan, upon internalization into target tumor cells. The following diagram illustrates the proposed mechanism of action.

Caption: Mechanism of action for an ADC utilizing the this compound drug-linker.

Experimental Protocols

This section details the methodologies for key experiments to assess the in vitro stability of this compound.

Plasma Stability Assay

Objective: To determine the stability of this compound in human plasma over time.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.

-

Spiking into Plasma: Spike the stock solution into fresh human plasma to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid protein precipitation.

-

Incubation: Incubate the spiked plasma samples at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

-

Sample Preparation: At each time point, precipitate plasma proteins by adding a 3-fold volume of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of intact this compound.

LC-MS/MS Parameters (Example):

-

Column: C18 reverse-phase column (e.g., ZORBAX SB-C18).

-

Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific parent-to-daughter ion transitions for this compound and the internal standard.

Caption: Workflow for the in vitro plasma stability assessment of this compound.

Cathepsin B Cleavage Assay

Objective: To confirm the cleavability of the GGFG linker by Cathepsin B.

Methodology:

-

Reaction Buffer: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 2 mM DTT).

-

Substrate and Enzyme: Prepare solutions of this compound (substrate) and recombinant human Cathepsin B (enzyme) in the reaction buffer.

-

Initiate Reaction: Mix the substrate and enzyme solutions to initiate the cleavage reaction. A typical substrate concentration is 60 µM.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Stop Reaction: Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid).

-

Analysis: Analyze the samples by HPLC or LC-MS/MS to monitor the decrease of the parent drug-linker and the appearance of the cleaved exatecan payload.

Caption: Workflow for assessing the enzymatic cleavage of the GGFG linker by Cathepsin B.

Conclusion

The in vitro stability of the this compound drug-linker is a critical attribute for the successful development of an ADC. While direct stability data for the standalone linker is limited, studies on ADCs incorporating this and similar linkers suggest that the GGFG peptide is relatively stable in circulation and is susceptible to cleavage by lysosomal enzymes as intended. The provided experimental protocols offer a framework for the detailed evaluation of the stability of this compound and similar drug-linkers in various in vitro settings. Such studies are essential for optimizing the design of ADCs to achieve a wider therapeutic window.

References

- 1. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]

- 2. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Formulation of MC-GGFG-Exatecan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and formulation characteristics of MC-GGFG-Exatecan, a potent drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document outlines the core physicochemical properties, detailed experimental methodologies, and critical biological pathways associated with this compound, offering a vital resource for its application in cancer research and therapeutics.

Introduction to this compound

This compound is an advanced drug-linker conjugate designed for targeted cancer therapy. It comprises three key components:

-

Exatecan: A highly potent, semi-synthetic, water-soluble derivative of camptothecin that functions as a DNA topoisomerase I (TOP1) inhibitor.[1][2][3] Inhibition of TOP1 leads to DNA damage and induction of apoptosis in rapidly dividing cancer cells.[4][5]

-

MC (Maleimidocaproyl): A maleimide-containing linker that enables covalent conjugation to thiol groups, such as those on reduced cysteine residues of a monoclonal antibody.

-

GGFG (Gly-Gly-Phe-Gly): A tetrapeptide sequence that serves as a protease-cleavable linker.[3] This linker is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment.[3] This targeted cleavage ensures the intracellular release of the active Exatecan payload.

The strategic combination of a potent cytotoxic agent with a stable yet cleavable linker system makes this compound a critical component in the design of next-generation ADCs. However, its hydrophobic nature presents challenges in solubility and formulation, which this guide aims to address.[6][7]

Solubility Profile

The solubility of this compound is a critical parameter influencing its handling, formulation, and the ultimate performance of the resulting ADC. Like many camptothecin derivatives, it exhibits limited aqueous solubility but is soluble in organic solvents.[8]

Quantitative Solubility Data

The following tables summarize the available solubility data for this compound and its parent compound, Exatecan.

Table 1: Solubility of this compound

| Solvent | Concentration | Remarks | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (91.23 mM) | Soluble, but saturation unknown. Use of newly opened, hygroscopic-free DMSO is recommended. | [9] |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (52.80 mM) | Requires sonication. |

Table 2: Solubility of Exatecan Mesylate (Parent Compound)

| Solvent | Concentration | Remarks | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~12.5 mg/mL (23.51 mM) | Fresh DMSO recommended to avoid moisture absorption which reduces solubility. | [10] |

| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | For aqueous buffers, initial dissolution in DMSO is required before dilution. | [8] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol describes a standardized method for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Materials:

-

This compound (solid powder)

-

Solvent of choice (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other non-absorbent material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to sediment. Centrifuge the samples to pellet the remaining solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates. Ensure the filter material does not bind the compound.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated HPLC method. A standard calibration curve of the compound must be prepared to ensure accurate quantification.

-

Reporting: Report the solubility in mg/mL or µM at the specified temperature and pH.

Formulation Strategies

The formulation of an ADC containing this compound is critical for its stability, safety, and efficacy. Due to the hydrophobic nature of the payload, formulation development often focuses on creating a stable liquid or lyophilized product.

In-Vivo Formulation Approaches

For preclinical in-vivo studies, this compound can be formulated as either a clear solution or a suspension.

Table 3: Example In-Vivo Formulations

| Formulation Type | Composition | Final Concentration | Source(s) |

| Suspended Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.25 mg/mL | [9] |

| Clear Solution | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | [9] |

Experimental Protocol: Preparation of a Lyophilized ADC Formulation